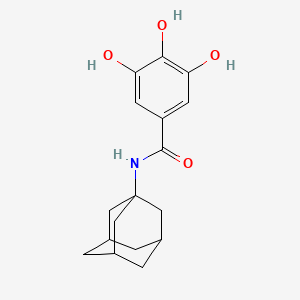
Adamantanyl trihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantanyl trihydroxybenzamide is a compound that combines the unique structural features of adamantane and trihydroxybenzamide. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while trihydroxybenzamide contains three hydroxyl groups attached to a benzamide structure. This combination results in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl trihydroxybenzamide typically involves the reaction of adamantane derivatives with trihydroxybenzamide under specific conditions. One common method is the reaction between halide-adamantanes and trihydroxybenzamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Adamantanyl trihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Adamantanyl trihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its ability to protect cells from oxidative stress.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of adamantanyl trihydroxybenzamide involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the adamantane moiety provides structural stability. This combination allows the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane: A polycyclic hydrocarbon with applications in drug delivery and surface recognition.
Trihydroxybenzamide: A benzamide derivative with antioxidant properties.
Uniqueness
Adamantanyl trihydroxybenzamide is unique due to its combination of adamantane and trihydroxybenzamide structures. This results in a compound with enhanced stability, solubility, and biological activity compared to its individual components. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
343346-17-8 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
N-(1-adamantyl)-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C17H21NO4/c19-13-4-12(5-14(20)15(13)21)16(22)18-17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,19-21H,1-3,6-8H2,(H,18,22) |
InChI Key |
MIMTTZYNPWMLJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















